Head‑to‑Head Thermodynamic Profiling Reveals AVE5688 as an Enthalpy‑Driven Binder, Distinct from AVE2865 and AVE9423
In a direct comparative study using isothermal titration calorimetry (ITC), AVE5688 exhibited a purely enthalpy‑driven binding mode to inactive GPb (ΔH = −9.0 kcal/mol, TΔS = 0.3 kcal/mol) [1]. This thermodynamic signature is fundamentally different from the entropy‑dominated binding of the structurally optimized acyl urea analog AVE2865 (Kd = 9 nM, ΔH = −6.8 kcal/mol, TΔS = 4.2 kcal/mol) and the quinolone‑class inhibitor AVE9423 (Kd = 24 nM, ΔH = −5.9 kcal/mol, TΔS = 4.6 kcal/mol) [1].
| Evidence Dimension | Thermodynamic binding parameters to human liver GPb |
|---|---|
| Target Compound Data | Kd = 170 nM; ΔH = −9.0 kcal/mol; TΔS = 0.3 kcal/mol |
| Comparator Or Baseline | AVE2865: Kd = 9 nM, ΔH = −6.8 kcal/mol, TΔS = 4.2 kcal/mol; AVE9423: Kd = 24 nM, ΔH = −5.9 kcal/mol, TΔS = 4.6 kcal/mol |
| Quantified Difference | ΔH difference: AVE5688 is 2.2–3.1 kcal/mol more exothermic; TΔS difference: AVE5688 is entropically unfavorable (ΔΔS ≈ 4–4.3 kcal/mol) |
| Conditions | Isothermal titration calorimetry, human liver glycogen phosphorylase b (GPb), 25°C |
Why This Matters
This distinct thermodynamic signature allows researchers to probe enthalpy–entropy compensation in GP inhibition, a capability not offered by entropy‑driven analogs, making AVE5688 essential for biophysical mechanism studies.
- [1] Anderka O, et al. Biochemistry. 2008;47(16):4683-91. View Source
